REACTION_CXSMILES
|
[NH2:1][C@@H:2]([CH2:6][CH2:7][C:8]([NH:10][C@H:11](C(NCC(O)=O)=O)CS)=O)[C:3]([OH:5])=[O:4].[CH:21]1[N:26]=[C:25]([NH2:27])[N:24]=[C:23]([NH2:28])[C:22]=1[OH:29]>>[CH:21]1[N:26]=[C:25]([NH2:27])[N:24]=[C:23]([NH2:28])[C:22]=1[OH:29].[NH2:1][C@H:2]([C:3]([OH:5])=[O:4])[CH2:6][C:7]1[N:24]=[CH:11][NH:10][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@H](C(=O)O)CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C(=NC(=N1)N)N)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C(=NC(=N1)N)N)O
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@@H](CC1=CNC=N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |